5-Chloro-3-(chloromethyl)isoxazole

Description

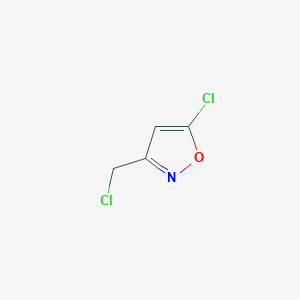

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-(chloromethyl)-1,2-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl2NO/c5-2-3-1-4(6)8-7-3/h1H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMSQQPMBZNWQQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1CCl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2377033-91-3 | |

| Record name | 5-chloro-3-(chloromethyl)-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Role of the Isoxazole Core in Advanced Heterocyclic Chemistry

The isoxazole (B147169) ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. ipinnovative.com This structural motif is a cornerstone in modern heterocyclic chemistry and is particularly prominent in the development of pharmaceutically active compounds. rsc.orgrsc.org The integration of an isoxazole ring into a molecule can enhance its physicochemical properties and biological activity. ipinnovative.comnih.gov

The isoxazole core is an electron-rich aromatic system, which, along with the weak nitrogen-oxygen bond, allows for a variety of chemical transformations, including ring-cleavage reactions. rsc.org This reactivity, combined with the stability of the ring system under many reaction conditions, makes it a valuable scaffold in drug discovery. rsc.org Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. rsc.orgrsc.org This wide range of applications has led to the development of numerous synthetic strategies to create diverse isoxazole derivatives. rsc.org The ability to modify the substituents on the isoxazole ring allows for the fine-tuning of a compound's pharmacological profile, potentially leading to increased efficacy and reduced toxicity. rsc.org

Strategic Importance of the Chloromethyl Functionality in Organic Synthesis

The chloromethyl group (–CH₂Cl) is a key functional group in organic synthesis, primarily serving as a reactive handle for the introduction of new molecular fragments. chempanda.com Its significance lies in its ability to act as an alkylating agent, where the chlorine atom is a good leaving group in nucleophilic substitution reactions. This reactivity allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds.

The chloromethyl group is often introduced into molecules through a process known as chloromethylation. chempanda.com Once in place, it can react with a wide array of nucleophiles, such as amines, thiols, and carbanions, to build more complex molecular architectures. For instance, chloromethyl methyl ether (MOM-Cl) is a well-known reagent used to introduce the methoxymethyl (MOM) protecting group for alcohols, highlighting the utility of the chloromethyl moiety in protecting group chemistry. chempanda.comsioc-journal.cn The versatility of the chloromethyl group makes it an important building block for creating a diverse range of organic compounds. researchgate.net

Overview of Research Trajectories for Chloromethylated Isoxazole Scaffolds

Regioselective Cycloaddition Approaches

One of the most powerful and widely utilized methods for constructing the isoxazole ring is the [3+2] cycloaddition reaction. nanobioletters.comtandfonline.com This approach involves the reaction of a 1,3-dipole, typically a nitrile oxide, with a dipolarophile, such as an alkene or alkyne, to form the five-membered heterocyclic ring. nih.govtandfonline.com

The [3+2] cycloaddition of nitrile oxides with alkenes or alkynes stands as a cornerstone for isoxazole synthesis. tandfonline.com Nitrile oxides are highly reactive and unstable intermediates that are typically generated in situ to prevent dimerization or decomposition. nih.gov A common method for their generation is the oxidation of aldoximes using various oxidizing agents. nih.govtandfonline.com Another prevalent method is the dehydrohalogenation of hydroximoyl chlorides.

Once generated, the nitrile oxide rapidly undergoes a cycloaddition reaction with a suitable alkene. The reaction proceeds in a concerted fashion, leading to the formation of an isoxazoline (B3343090) ring, which can then be aromatized to the isoxazole if a suitable leaving group is present on the initial alkene. This method's versatility allows for the synthesis of a wide range of substituted isoxazoles by varying the substituents on both the nitrile oxide precursor and the alkene. tandfonline.comtandfonline.com

A specific and efficient strategy for synthesizing 3-substituted 5-(chloromethyl)isoxazoles employs a one-pot reaction between an aldoxime and 2,3-dichloro-1-propene. researchgate.netresearchgate.net In this process, the aldoxime is converted in situ to the corresponding nitrile oxide. This nitrile oxide then reacts with 2,3-dichloro-1-propene, which serves as both the dipolarophile and the reaction solvent. researchgate.netresearchgate.netresearchgate.net

The cycloaddition is followed by the elimination of hydrogen chloride (HCl) from the resulting isoxazoline intermediate, which leads to the aromatic 5-(chloromethyl)isoxazole (B1588054) ring. This one-pot synthesis is effective for a variety of aromatic and aliphatic aldoximes. researchgate.netresearchgate.net The excess 2,3-dichloro-1-propene can often be recovered after the reaction, adding to the method's efficiency. researchgate.net

Table 1: Synthesis of 3-Substituted 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloro-1-propene researchgate.netresearchgate.net

| Aldoxime (Substituent) | Reaction Time (h) | Yield (%) |

|---|---|---|

| Benzaldehyde oxime | 1.5 | 85 |

| 4-Methylbenzaldehyde oxime | 1.5 | 87 |

| 4-Methoxybenzaldehyde oxime | 2.0 | 88 |

| 4-Chlorobenzaldehyde oxime | 1.5 | 92 |

| 2-Chlorobenzaldehyde oxime | 2.0 | 86 |

| Furfural aldoxime | 2.0 | 78 |

| Isovaleraldehyde oxime | 3.0 | 65 |

The regioselectivity of the [3+2] cycloaddition—determining which of the two possible regioisomers is formed—is a critical aspect of isoxazole synthesis. nih.gov This outcome is heavily influenced by the electronic and steric properties of the substituents on both the nitrile oxide and the dipolarophile (the alkene or alkyne). numberanalytics.comfiveable.me

The regiochemistry can often be predicted by considering Frontier Molecular Orbital (FMO) theory. The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. fiveable.me The dominant interaction (HOMOdipole-LUMOdipolarophile vs. LUMOdipole-HOMOdipolarophile) and the relative sizes of the orbital coefficients at the reacting centers dictate the orientation of the addition and thus the final regiochemistry. fiveable.meresearchgate.net

For example, in reactions with unsymmetrical alkenes, electron-withdrawing groups on the alkene can favor one regioisomer, while electron-donating groups can favor the other. nih.gov Similarly, steric hindrance can play a decisive role, with bulky substituents on either reactant favoring the formation of the less sterically crowded regioisomer. numberanalytics.compku.edu.cn The choice of solvent and the use of catalysts can also influence the regiochemical outcome by stabilizing one transition state over the other. numberanalytics.com

Functionalization of Pre-formed Isoxazole Rings

An alternative to building the ring from scratch is to modify an existing isoxazole core. This approach is particularly useful when the desired isoxazole precursor is readily available.

The chloromethylation of an aromatic or heteroaromatic ring is a valuable transformation that introduces a versatile chloromethyl group. thieme-connect.de This group can be readily converted into other functional groups. thieme-connect.de The reaction, often referred to as the Blanc reaction, typically involves treating the aromatic substrate with formaldehyde (B43269) (or a source like paraformaldehyde) and hydrogen chloride, often in the presence of a Lewis acid catalyst such as zinc chloride. thieme-connect.deresearchgate.net

While isoxazoles are generally less reactive towards electrophilic substitution than benzene, the reaction can be achieved, particularly on electron-rich isoxazole rings. clockss.org For instance, the chloromethylation of 3,5-disubstituted isoxazoles has been reported to occur at the C-4 position. clockss.org The success and regioselectivity of the chloromethylation depend on the activating or deactivating nature of the substituents already present on the isoxazole ring. researchgate.net

A targeted method for introducing a chloromethyl group involves the halogenation of a methyl group already present on the isoxazole ring. For example, a compound like 3-phenyl-5-methylisoxazole can be halogenated on the methyl group to produce 3-phenyl-5-(halomethyl)isoxazole. This is typically achieved using free-radical halogenating agents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator.

Once synthesized, the resulting 5-(chloromethyl)isoxazoles are versatile intermediates for further derivatization. The chlorine atom in the chloromethyl group is a good leaving group, making it susceptible to nucleophilic substitution. This allows for the introduction of a wide variety of functional groups at the 5-position of the isoxazole ring. researchgate.net For example, 3-alkyl(aryl)-5-chloromethylisoxazoles have been shown to react with nucleophiles such as amines and sodium acetate to yield the corresponding substituted derivatives. researchgate.net

Table 2: Derivatization of 3-Aryl-5-(chloromethyl)isoxazole researchgate.net

| Isoxazole Precursor | Nucleophile | Product Functional Group |

|---|---|---|

| 3-Aryl-5-(chloromethyl)isoxazole | Dimethylamine (B145610) | 5-(Dimethylaminomethyl)isoxazole |

| 3-Aryl-5-(chloromethyl)isoxazole | Ammonium (B1175870) thiocyanate (B1210189) | 5-(Isothiocyanatomethyl)isoxazole |

| 3-Alkyl(aryl)-5-chloromethylisoxazole | 2-Aminoethanol | 5-((2-Hydroxyethyl)aminomethyl)isoxazole |

| 3-Alkyl(aryl)-5-chloromethylisoxazole | Sodium acetate | 5-(Acetoxymethyl)isoxazole |

Multi-component Reaction Pathways for Isoxazole Synthesis

One-Pot Protocols for Direct Access to Chloromethylisoxazoles

A significant advancement in the synthesis of chloromethylisoxazoles is the development of one-pot protocols that offer direct access to these valuable intermediates. A notable method involves the reaction of aldoximes with 2,3-dichloro-1-propene. researchgate.netconsensus.app In this procedure, 2,3-dichloro-1-propene acts as both a reagent and the solvent, and any excess can be recovered after the reaction is complete. researchgate.netconsensus.app This approach is effective for synthesizing 3-substituted 5-chloromethylisoxazoles from both aromatic and aliphatic aldehyde-derived oximes, demonstrating broad substrate scope and good yields under mild conditions. researchgate.netconsensus.appresearchgate.net

The reaction proceeds via the in situ generation of a nitrile oxide from the aldoxime, which then undergoes a 1,3-dipolar cycloaddition with the dichloropropene. researchgate.net This streamlined process avoids the isolation of unstable intermediates and simplifies the purification process. researchgate.netconsensus.app Another one-pot method involves the reaction of methyl ethyl diketone with hydroxylamine (B1172632) hydrochloride, followed by chloromethylation, to produce compounds like 3,5-dimethyl-4-chloromethyl isoxazole. google.com

Table 1: Examples of One-Pot Synthesis of 3-Substituted 5-Chloromethylisoxazoles

| Aldoxime Precursor | Reagent/Solvent | Product | Yield | Reference |

|---|---|---|---|---|

| Aromatic Aldoximes | 2,3-dichloro-1-propene | 3-Aryl-5-chloromethylisoxazole | Good | researchgate.net, researchgate.net |

| Aliphatic Aldoximes | 2,3-dichloro-1-propene | 3-Alkyl-5-chloromethylisoxazole | Good | researchgate.net, researchgate.net |

| Ethyl 2-chloro-2-hydroxyiminoacetate | Propargyl chloride, Triethylamine | Ethyl 5-(chloromethyl)isoxazole-3-carboxylate | Not specified |

Catalytic Approaches in Isoxazole Formation

Catalysis plays a pivotal role in modern isoxazole synthesis, offering pathways that are often more efficient, selective, and environmentally benign than non-catalytic routes. rsc.org A wide array of catalysts, including metal complexes, organocatalysts, and even biocatalysts, have been successfully applied to the formation of the isoxazole ring. researchgate.netnih.gov

The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is one of the most fundamental and powerful methods for constructing the isoxazole core. rsc.orgnih.gov This reaction can be significantly enhanced by catalysts. Copper(I) catalysts, for instance, are widely used to promote the cycloaddition of in situ generated nitrile oxides with terminal alkynes, providing high regioselectivity. organic-chemistry.org Ruthenium-promoted cycloadditions have also been developed, particularly in mechanochemical, solvent-free conditions. mdpi.com Gold(III) chloride has been shown to effectively catalyze the cycloisomerization of α,β-acetylenic oximes to yield substituted isoxazoles. organic-chemistry.org

Beyond metal catalysis, organocatalysts have gained prominence. Biodegradable organocatalysts like tartaric acid have been used for the multi-component synthesis of isoxazolone derivatives in water at room temperature. researchgate.net Amine-based catalysts, such as 4-(dimethylamino)pyridine (DMAP) and propylamine-functionalized cellulose (B213188), have also proven effective in promoting the three-component cyclization to form 3,4-disubstituted isoxazol-5(4H)-ones. researchgate.netmdpi.com Furthermore, hypervalent iodine(III) species have been employed to catalyze the intramolecular oxidative cycloaddition of aldoximes, leading to fused polycyclic isoxazole derivatives in high yields. nih.gov These catalytic systems often allow for milder reaction conditions, broader functional group tolerance, and improved sustainability profiles. rsc.orgnih.gov

Table 2: Overview of Catalytic Systems for Isoxazole Synthesis

| Catalyst Type | Catalyst Example | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Metal Catalyst | Copper(I) | [3+2] Cycloaddition | High regioselectivity for 3,4-disubstituted isoxazoles. | organic-chemistry.org |

| Metal Catalyst | Gold(III) Chloride | Cycloisomerization | Selective synthesis of 3-, 5-, or 3,5-disubstituted isoxazoles. | organic-chemistry.org |

| Metal Catalyst | Ruthenium (Ru) | Cycloaddition | Used in mechanochemical (ball-milling) synthesis. | mdpi.com |

| Organocatalyst | Tartaric Acid | Multi-component Reaction | Biodegradable, operates in water at room temperature. | researchgate.net |

| Organocatalyst | 4-(Dimethylamino)pyridine (DMAP) | Three-component Cyclization | Efficient formation of 3,4-disubstituted isoxazol-5(4H)-ones. | researchgate.net |

| Hypervalent Iodine | Hydroxy(aryl)iodonium tosylate | Intramolecular Oxidative Cycloaddition | Forms fused polycyclic isoxazoles in high yields. | nih.gov |

| Biocatalyst | Synthetic Enzyme (Synzyme) | Multi-component Synthesis | Catalyst can be reused multiple times. | nih.gov |

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chlorine atom in the chloromethyl group of this compound is susceptible to displacement by a wide range of nucleophiles. This reactivity is the basis for the synthesis of numerous functionalized isoxazole derivatives. The general scheme for this reaction involves the attack of a nucleophile on the electrophilic carbon of the chloromethyl group, leading to the formation of a new bond and the expulsion of the chloride ion.

Formation of Amine and Alcohol Derivatives

The reaction of this compound with various amines and alcohols provides a straightforward route to the corresponding amine and alcohol derivatives. For instance, treatment with dimethylamine leads to the formation of 3-alkyl(aryl)-5-dimethylaminomethylisoxazoles. researchgate.netresearchgate.net Similarly, reactions with other primary and secondary amines, as well as amino alcohols like 2-aminoethanol, have been reported to yield the corresponding N-substituted derivatives. researchgate.net The reaction with sodium methoxide also proceeds to give the methoxy-substituted product. researchgate.net These reactions are typically carried out in a suitable solvent and may require the presence of a base to neutralize the hydrochloric acid generated during the reaction.

| Nucleophile | Product |

| Dimethylamine | 3-Alkyl(aryl)-5-dimethylaminomethylisoxazole |

| 2-Aminoethanol | N-((3-Alkyl(aryl)isoxazol-5-yl)methyl)-2-aminoethanol |

| Sodium methoxide | 3-Alkyl(aryl)-5-methoxymethylisoxazole |

Thiolate and Carboxylate Substitutions

The chloromethyl group readily undergoes substitution with thiolate and carboxylate nucleophiles. Reactions with sodium thiolates, such as sodium phenylthiolate, benzylthiolate, and furfurylthiolate, in methanol (B129727) result in the formation of the corresponding thioether derivatives. researchgate.net Similarly, carboxylates, like sodium acetate, react to form ester derivatives. researchgate.net These reactions expand the range of functional groups that can be introduced at the 5-position of the isoxazole ring.

| Nucleophile | Product |

| Sodium phenylthiolate | 3-Aryl-5-(phenylthiomethyl)isoxazole |

| Sodium benzylthiolate | 3-Aryl-5-(benzylthiomethyl)isoxazole |

| Sodium furfurylthiolate | 3-Aryl-5-(furfurylthiomethyl)isoxazole |

| Sodium acetate | 3-Alkyl(aryl)-5-acetoxymethylisoxazole |

Synthesis of Isoxazole-Silatrane Hybrids

A notable application of the reactivity of this compound is in the synthesis of hybrid molecules containing both an isoxazole and a silatrane (B128906) moiety. The reaction of 3-substituted 5-chloromethylisoxazoles with 3-aminopropylsilatrane leads to the formation of isoxazole-bridged silatranes. researchgate.net This reaction involves the nucleophilic attack of the primary amine of the silatrane on the chloromethyl group of the isoxazole. These hybrid compounds are of interest for their potential biological activities and unique structural features.

Generation of Isothiocyanato-methylisoxazoles

The chloromethyl group can be converted to an isothiocyanato group. Treatment of 3-alkyl(aryl)-5-chloromethylisoxazole with ammonium thiocyanate results in the formation of 3-alkyl(aryl)-5-isothiocyanatomethylisoxazoles. researchgate.netresearchgate.net This transformation provides a precursor for the synthesis of various thiourea derivatives and other sulfur-containing heterocyclic compounds.

Synthesis of Water-Soluble Conjugates

To enhance the biological applicability of isoxazole derivatives, water-soluble conjugates have been synthesized from 3-organyl-5-(chloromethyl)isoxazoles. researchgate.netresearchgate.net These reactions involve the displacement of the chloride with water-solubilizing groups. Examples include conjugation with thiourea, amino acids, and thioglycolic acid. researchgate.netresearchgate.net This strategy aims to improve the pharmacokinetic properties of the isoxazole compounds.

Electrophilic Aromatic Substitution on Substituted Phenyl Rings

While the primary reactivity of this compound is centered on the chloromethyl group, when the isoxazole ring is substituted with a phenyl group, further derivatization can be achieved through electrophilic aromatic substitution on the phenyl ring. The isoxazole ring itself influences the reactivity and regioselectivity of these substitutions. The presence of activating or deactivating groups on the phenyl ring will direct incoming electrophiles to specific positions (ortho, meta, or para). wikipedia.orgmasterorganicchemistry.com For instance, the reaction of 5-chloromethyl-3-methyl-1,2-oxazole with benzaldehydes of the vanillin (B372448) series occurs via a Williamson ether synthesis, where the phenoxide oxygen of the vanillin derivative acts as a nucleophile, followed by further reactions on the aldehyde group. researchgate.net

Transformations Involving Isoxazole Ring Cleavage and Rearrangements

The isoxazole ring, while aromatic, is susceptible to cleavage and rearrangement under various conditions, particularly when activated by certain substituents. These transformations are pivotal in synthetic chemistry, allowing for the conversion of the isoxazole scaffold into other heterocyclic systems or functionalized acyclic compounds. researchgate.net The lability of the ring, especially under basic conditions, is a key aspect of its chemistry. rsc.org

Base-promoted ring-opening is a common reaction pathway. For instance, the treatment of isoxazolo[4,5-b]pyridines bearing a formyl group with a base can lead to decarbonylation and subsequent cleavage of the isoxazole ring, yielding 3-hydroxypyridine-2-carbonitriles. beilstein-journals.orgbeilstein-journals.org Similarly, treatment of 5-ethoxycarbonylisoxazoline N-oxides with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can induce ring cleavage followed by recyclization to produce 4-hydroxy-1,2-oxazin-6-ones. researchgate.net

One of the most significant rearrangement reactions for isoxazoles is the Boulton-Katritzky rearrangement. This process has been observed in isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones, which, upon treatment with a base, rearrange to form 3-hydroxy-2-(2-aryl acs.orgacs.orgscilit.comtriazol-4-yl)pyridines. beilstein-journals.orgbeilstein-journals.org This transformation proceeds through the cyclization of a side-chain atom onto the isoxazole ring, followed by cleavage and recyclization to a new heterocyclic system. The efficiency of this rearrangement can be dependent on the substituents present on the arylhydrazone moiety. beilstein-journals.org

Reductive cleavage of the N-O bond in the isoxazole ring is another important transformation. This can be achieved using various reagents, such as molybdenum hexacarbonyl, which facilitates the conversion of isoxazoles into enamines. nanobioletters.com The investigation of N-protected isoxazole-5-ones in the presence of a Mo(CO)₆/H₂O system has been shown to result in a cascade reaction involving the reductive cleavage of the O-N bond, ultimately leading to novel methyl ketones. acs.org

Additionally, the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism is a known pathway for the transformation of isoxazole derivatives. researchgate.net This process involves the initial addition of a nucleophile to the ring, followed by ring opening and subsequent closure to form a new heterocyclic product.

Table 1: Examples of Isoxazole Ring Transformations

| Starting Material Type | Reagents/Conditions | Product Type | Transformation Type | Reference(s) |

| 3-Formylisoxazolo[4,5-b]pyridine | K₂CO₃ | 3-Hydroxypyridine-2-carbonitrile | Base-promoted Ring Cleavage | beilstein-journals.org |

| Isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazone | K₂CO₃, DMF, 60 °C | 3-Hydroxy-2-(2-aryl acs.orgacs.orgscilit.comtriazol-4-yl)pyridine | Boulton-Katritzky Rearrangement | beilstein-journals.orgbeilstein-journals.org |

| 5-Ethoxycarbonylisoxazoline N-oxide | DBU | 4-Hydroxy-1,2-oxazin-6-one | Ring Cleavage/Recyclization | researchgate.net |

| N-Protected Isoxazole-5-one | Mo(CO)₆/H₂O | Methyl Ketone | Reductive Cleavage Cascade | acs.org |

| 3-(Phenylethynyl)-4H-chromen-4-one | NH₂OH·HCl | Isoxazole-4-carbaldehyde oxime derivative | ANRORC | researchgate.net |

Modification of Ester and Carbonyl Functionalities on Isoxazole Derivatives

Functional groups attached to the isoxazole core, such as esters and aldehydes, provide versatile handles for further derivatization without altering the central heterocyclic ring. These modifications are crucial for tuning the properties of isoxazole-containing molecules for various applications.

Isoxazolecarboxylates, which are esters of isoxazolecarboxylic acids, are common intermediates in the synthesis of more complex molecules. The ester functionality can be readily converted into other groups, most notably amides, which are prevalent in biologically active compounds. researchgate.netacs.org

A significant example involves the derivatization of dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate. nih.gov The two ester groups at the C4 and C5 positions can be selectively or fully converted to amides. By carefully controlling the reaction conditions and stoichiometry of the amine nucleophile, it is possible to achieve differential derivatization. For instance, treating the diester with an excess of a primary amine in methanol leads to the formation of symmetrical homo bisamides in high yields. nih.gov This chemoselectivity allows for the synthesis of a wide array of trisubstituted isoxazoles with diverse functionalities. nih.gov

The conversion of isoxazolecarboxylate esters to carboxamides is a key step in the development of new agrochemicals, where the final amide structure is often essential for biological activity. researchgate.net The synthesis of isoxazole-carbohydrate conjugates has also been achieved through the functionalization of isoxazolecarboxylate intermediates, highlighting the versatility of this class of compounds. researchgate.net

Table 2: Derivatization of Dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate

| Reagent(s) | Conditions | Product Type | Key Feature | Reference(s) |

| 1. Aryl thiols, Et₃N 2. Primary amines (10 eq.) | 1. DMF 2. Methanol, 40 °C, 30 min | Homo bisamides | Complete conversion of both ester groups to identical amides. | nih.gov |

| 1. Aryl thiols, Et₃N 2. Benzylamine (1.1 eq.) 3. Propan-2-amine | Methanol | Mixed bisamide | One-pot sequential reaction to form a bisamide with two different amide groups. | nih.gov |

| m-CPBA | CH₂Cl₂ | Sulfones | Oxidation of a thioether substituent without affecting the ester groups. | nih.gov |

The aldehyde group at the C-5 position of the isoxazole ring is a reactive site for numerous chemical transformations. Isoxazole-5-carbaldehydes can be synthesized through various methods, including the oxidation of 5-(chloromethyl) or 5-(hydroxymethyl) isoxazoles. nih.govnih.gov For example, the oxidation of 3-(difluoromethyl)-5-(chloromethyl)isoxazole with pyridinium (B92312) chlorochromate (PCC) in the presence of silica (B1680970) gel yields the corresponding aldehyde. nih.gov

Once formed, the isoxazole-5-carbaldehyde (B108842) can undergo a range of reactions. It can be converted into fluorinated derivatives; for instance, reaction with the Ruppert-Prakash reagent ((trifluoromethyl)trimethylsilane) is used to prepare (β,β,β-trifluoro-α-hydroxyethyl)isoxazoles. acs.orgnih.gov Late-stage deoxofluorination of the aldehyde group is another strategy to introduce fluorine, yielding 5-(difluoromethyl)isoxazoles. nih.gov

The aldehyde functionality is also a key precursor for condensation reactions. It reacts with arylhydrazines to form arylhydrazones. beilstein-journals.org These hydrazone derivatives can be important intermediates for further transformations, such as the Boulton-Katritzky rearrangement, although protection of the formyl group may be necessary prior to certain cyclization reactions to prevent undesired side reactions like decarbonylation and ring opening. beilstein-journals.orgbeilstein-journals.org Furthermore, isoxazole-5-carbaldehydes are valuable building blocks in the synthesis of more complex molecules, including potential drug candidates, through reactions like transition metal-catalyzed couplings and reductive aminations. google.com

Advanced Applications of 5 Chloro 3 Chloromethyl Isoxazole As a Synthetic Building Block

Precursor in Medicinal Chemistry Lead Compound Development

The structural attributes of 5-Chloro-3-(chloromethyl)isoxazole make it an attractive starting material for the synthesis of lead compounds in drug discovery. The isoxazole (B147169) core is a recognized pharmacophore in many therapeutic agents, and the reactive handles of this compound provide a platform for creating extensive libraries of derivatives for biological screening.

Design and Synthesis of Novel Heterocyclic Scaffolds for Biological Evaluation

The reactivity of the chloromethyl group in this compound is frequently exploited for the construction of more complex heterocyclic systems. This is often achieved through nucleophilic substitution reactions where the chlorine is displaced by various nucleophiles, leading to the formation of new carbon-heteroatom bonds.

One notable application is in the synthesis of isoxazole-containing triazoles. For instance, N-alkylation of 1H-1,2,4-triazole with 5-aryl-3-chloromethylisoxazole derivatives under basic conditions yields 5-aryl-3-(4H-1,2,4-triazol-4-ylmethyl)isoxazoles. scispace.com This reaction proceeds with high yields, typically between 80-90%. scispace.com These hybrid molecules are of interest for their potential fungicidal properties. scispace.com

Furthermore, the isoxazole scaffold itself is a key component in a variety of bioactive molecules. Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. researchgate.netresearchgate.netresearchgate.net The ability to readily modify the this compound core allows for the systematic exploration of structure-activity relationships, aiding in the design of more potent and selective therapeutic agents.

A one-pot synthesis method for creating 3-substituted 5-chloromethylisoxazoles from aldoximes and 2,3-dichloro-1-propene (B165496) has been developed, providing an efficient route to these valuable intermediates. researchgate.net This method is effective for both aromatic and aliphatic aldehydes. researchgate.net The resulting 3-organyl-5-(chloromethyl)isoxazoles are readily available for further derivatization. nih.gov

| Reactants | Product | Yield | Reference |

| Aldoximes, 2,3-dichloro-1-propene | 3-substituted 5-chloromethylisoxazoles | Good | researchgate.net |

| 5-Aryl-3-chloromethylisoxazole, 1H-1,2,4-triazole | 5-Aryl-3-(4H-1,2,4-triazol-4-ylmethyl)isoxazole | 80-90% | scispace.com |

Construction of Isoxazole-Containing Conjugates and Hybrids

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug design. sci-hub.se this compound is an ideal building block for this approach, enabling the synthesis of a wide range of conjugates and hybrids with potentially enhanced or novel biological activities.

A notable example is the synthesis of isoxazole-linked 7-hydroxycoumarin-monoterpene conjugates. mathnet.ru In this work, the chloromethyl group of a 5-(chloromethyl)isoxazole (B1588054) derivative was reacted with a 7-hydroxycoumarin to form an ether linkage. These conjugates have shown promising inhibitory activity against tyrosyl-DNA phosphodiesterase 1 (TDP1), an important target in cancer therapy. mathnet.ru

Similarly, isoxazole-silatrane hybrids have been synthesized by reacting 3-aminopropylsilatrane with 3-substituted 5-chloromethylisoxazoles. sci-hub.seresearchgate.net This reaction can lead to both mono- and bis-adducts. sci-hub.se The resulting hybrid molecules combine the unique properties of silatranes with the biological activity of isoxazoles. sci-hub.se

The synthesis of water-soluble conjugates of isoxazoles with molecules like thiourea (B124793), amino acids, and secondary amines has also been reported, starting from 3-organyl-5-(chloromethyl)isoxazoles. researchgate.netnih.gov These conjugates have been evaluated for their bacteriostatic activity. researchgate.netnih.gov

| Conjugate/Hybrid Class | Synthetic Strategy | Biological Target/Activity | Reference |

| Isoxazole-linked 7-hydroxycoumarin-monoterpenes | Ether linkage formation via reaction of chloromethyl group with hydroxyl group | TDP1 inhibition | mathnet.ru |

| Isoxazole-silatrane hybrids | Reaction of 3-aminopropylsilatrane with 5-chloromethylisoxazoles | Combines properties of silatranes and isoxazoles | sci-hub.seresearchgate.net |

| Water-soluble isoxazole conjugates | Nucleophilic substitution on the chloromethyl group with thiourea, amino acids, etc. | Bacteriostatic activity | researchgate.netnih.gov |

Integration into Complex Pharmacophores

The isoxazole ring is considered a "privileged structure" in medicinal chemistry due to its presence in numerous marketed drugs. researchgate.net The ability to incorporate the this compound unit into more complex molecular architectures allows for the development of novel pharmacophores with tailored biological activities.

The synthesis of 5-aryl-3-(4H-1,2,4-triazol-4-ylmethyl)isoxazoles, as mentioned earlier, is a prime example of integrating the isoxazole core into a larger pharmacophore known for its fungicidal properties. scispace.com This strategy of combining known active moieties can lead to synergistic effects and improved therapeutic outcomes.

Synthesis of Fluoroalkyl-Substituted Isoxazole Building Blocks

The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, binding affinity, and bioavailability. This compound can serve as a precursor for the synthesis of valuable fluoroalkyl-substituted isoxazole building blocks.

A comprehensive study has reported the synthesis of 5-fluoroalkyl-substituted isoxazoles starting from functionalized halogenoximes. nih.govresearchgate.netnih.govacs.org While this study primarily focuses on the [3+2] cycloaddition of CF3-substituted alkenes and halogenoximes, it highlights the importance of functionalized isoxazoles in medicinal chemistry. nih.govresearchgate.netnih.govacs.org The chloromethyl group in related isoxazole derivatives can be transformed into fluoroalkyl groups through various synthetic manipulations, although direct conversion from this compound is not explicitly detailed in the provided context. However, the general principle of using functionalized isoxazoles as platforms for introducing fluorine is well-established. For instance, 5-hydroxymethyl or 5-formyl derivatives, which can be conceptually derived from the chloromethyl compound, are used as precursors for late-stage deoxofluorination to yield 5-fluoromethyl- and 5-difluoromethylisoxazoles. nih.govresearchgate.netnih.govacs.org

Intermediate in Agrochemicals Research

The isoxazole scaffold is not only prevalent in pharmaceuticals but also in a variety of agrochemicals, including herbicides and insecticides. researchgate.net this compound serves as a key intermediate in the synthesis of new agrochemical candidates.

The reactive nature of the chloromethyl group allows for its derivatization to introduce various functionalities that can modulate the herbicidal or insecticidal activity of the resulting compounds. The synthesis of isoxazolyltriazole derivatives, for example, has been explored for their potential as fungicides. scispace.com The triazole moiety is a known toxophore that inhibits fungal cell wall synthesis. scispace.com By linking this to an isoxazole ring, researchers aim to develop novel and effective crop protection agents.

The versatility of this compound as a building block enables the creation of diverse libraries of compounds for high-throughput screening in agrochemical research, accelerating the discovery of new and improved pesticides. lookchem.com

Role in Materials Science and Organic Optoelectronics

Beyond its applications in the life sciences, the isoxazole ring has also found a place in materials science, particularly in the development of organic electronic materials. researchgate.net Isoxazole-containing compounds have been investigated for their potential use as semiconductors, in liquid crystals, and as chiral ligands. researchgate.net

While direct applications of this compound in this field are not extensively detailed in the provided context, its role as a versatile building block suggests its potential for constructing larger, conjugated systems with interesting photophysical properties. The ability to introduce different substituents via the chloromethyl group allows for the fine-tuning of the electronic and optical properties of the resulting materials. For example, isoxazole derivatives have been used in the synthesis of compounds with nonlinear optical (NLO) properties. clockss.org

Spectroscopic and Structural Characterization of 5 Chloro 3 Chloromethyl Isoxazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of isoxazole (B147169) derivatives. By analyzing the chemical shifts and coupling patterns of various nuclei, including ¹H, ¹³C, and others like ¹⁵N and ²⁹Si in specific derivatives, a complete structural picture can be assembled. researchgate.net

The ¹H NMR spectrum provides information about the chemical environment of protons in the molecule. For derivatives of 3-(chloromethyl)isoxazole, the most characteristic signal is that of the chloromethyl (CH₂Cl) protons. This typically appears as a singlet in a distinct region of the spectrum, confirming the presence of the CH₂Cl group attached to the isoxazole ring.

In various 3-(chloromethyl)isoxazol-5(4H)-one derivatives, this singlet is observed in the range of δ 4.54–4.94 ppm. preprints.orgmdpi.com For 3-(chloromethyl)-5-methylisoxazole (B1586295), the predicted chemical shift for the CH₂Cl protons is approximately δ 4.49 ppm. ichemical.com The exact position can vary depending on the solvent and the nature of other substituents on the isoxazole ring. For instance, in 5-(chloromethyl)-3-aryl-4,5-dihydroisoxazoles, the situation is more complex; the C5 carbon becomes a chiral center, rendering the adjacent chloromethyl protons diastereotopic. This results in two separate signals, each appearing as a doublet of doublets, typically between δ 3.5 and 3.7 ppm. bas.bg

The proton on the isoxazole ring (H-4) in compounds like 3-(chloromethyl)-5-methylisoxazole is typically observed as a singlet around δ 6.05 ppm. ichemical.com

Table 1: Representative ¹H NMR Data for 3-(Chloromethyl)isoxazole Derivatives

| Compound | Solvent | CH₂Cl Signal (ppm) | Isoxazole H-4 Signal (ppm) | Other Key Signals (ppm) | Reference |

|---|---|---|---|---|---|

| 3-(Chloromethyl)-5-methylisoxazole (Predicted) | CDCl₃ | 4.49 (s, 2H) | 6.05 (s, 1H) | 2.38 (s, 3H, CH₃) | ichemical.com |

| 3-(Chloromethyl)-4-(4-(dimethylamino)benzylidene)isoxazol-5(4H)-one | DMSO-d₆ | 4.54 (s, 2H) | - | 7.55 (s, 1H, H-vinyl) | preprints.org |

s = singlet, dd = doublet of doublets, m = multiplet

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the isoxazole ring and the chloromethyl group are diagnostic.

For 3-(chloromethyl)isoxazol-5(4H)-one derivatives, the carbon of the chloromethyl group (CH₂Cl) typically resonates in the range of δ 35–41 ppm. preprints.orgmdpi.com The carbons of the isoxazole ring show distinct signals: C3 (the carbon bearing the chloromethyl group) and C5 (often a carbonyl or quaternary carbon) are found further downfield, while C4 appears at a more upfield position. For example, in a series of 3-(chloromethyl)-4-(benzylidene)isoxazol-5(4H)-ones, the C=N carbon (C3) resonates around δ 161 ppm, while the C=O carbon (C5) is near δ 167-170 ppm. preprints.org In 5-(chloromethyl)-3-aryl-4,5-dihydroisoxazoles, the CH₂Cl carbon signal appears around δ 51.6 ppm, with other ring carbons appearing at δ 38.1 (C4), δ 69.6 (C5), and δ 156.2 (C3). bas.bg

Table 2: Representative ¹³C NMR Data for 3-(Chloromethyl)isoxazole Derivatives

| Compound | Solvent | CH₂Cl Signal (ppm) | Isoxazole Ring Signals (ppm) | Reference |

|---|---|---|---|---|

| 3-(Chloromethyl)-4-(2-hydroxy-3-methoxybenzylidene)isoxazol-5(4H)-one | DMSO-d₆ | 35.3 | C3: 161.5, C4: 113.1, C5: 167.7 | mdpi.com |

| 3-(Chloromethyl)-4-((1-methyl-1H-pyrrol-2-yl)methylene)isoxazol-5(4H)-one | DMSO-d₆ | 35.9 | C3: 161.8, C4: 103.2, C5: 169.6 | preprints.orgmdpi.com |

For specific derivatives of 5-chloro-3-(chloromethyl)isoxazole, advanced NMR techniques provide further structural insights. The synthesis of isoxazole-silatrane hybrids, through the reaction of 3-aminopropylsilatrane with 3-substituted 5-chloromethylisoxazoles, necessitates the use of ²⁹Si and ¹⁵N NMR for full characterization. researchgate.net

In these hybrid structures, ²⁹Si NMR is used to confirm the pentacoordinated nature of the silicon atom within the silatrane (B128906) cage. The chemical shifts can indicate the strength of the transannular Si←N dative bond. Similarly, ¹⁵N NMR can be employed to study the electronic environment of the nitrogen atoms in both the isoxazole ring and the silatrane's aminopropyl linker, providing valuable data on bonding and structure. researchgate.net These specialized techniques are powerful tools for characterizing complex heterocyclic systems derived from this compound. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

For this compound and its derivatives, key absorption bands in the IR spectrum confirm the molecular structure. tandfonline.com The stretching vibration of the C=N bond within the isoxazole ring is typically observed in the range of 1580–1620 cm⁻¹. tandfonline.com The C-O stretching vibration of the isoxazole ring can be seen at lower frequencies, for example around 1159 cm⁻¹ in some derivatives. nih.gov The C-Cl stretching vibration associated with the chloromethyl group gives rise to a band in the region of 815–840 cm⁻¹. tandfonline.com Other bands corresponding to C=C bonds and C-H bonds also appear in their expected regions. tandfonline.com A computational study on 4-(chloromethyl)-3,5-dimethylisoxazole, a closely related isomer, has provided a detailed theoretical vibrational analysis which can be compared with experimental data. worldscientific.com

Table 3: Characteristic IR Absorption Bands for Isoxazole Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| C=N Stretch (isoxazole ring) | 1580–1620 | tandfonline.com |

| C-O Stretch (isoxazole ring) | ~1159 | nih.gov |

| C-Cl Stretch | 815–840 | tandfonline.com |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the study of fragmentation patterns to deduce a molecule's structure.

For this compound derivatives, mass spectrometry confirms the molecular mass and provides evidence of the compound's elemental composition, especially through high-resolution mass spectrometry (HRMS). researchgate.net In electrospray ionization (ESI-MS), compounds like 5-(chloromethyl)-3-(4-chlorophenyl)-4,5-dihydroisoxazole show a protonated molecular ion peak [M+H]⁺ at m/z 230. bas.bg Electron ionization (EI-MS) provides more extensive fragmentation. For example, 5-chloromethyl-3-(n-butyl)isoxazole shows its molecular ion peak (M⁺) at m/z 173.64. chem-soc.si The fragmentation of the isoxazole ring itself is a key diagnostic feature, often involving the cleavage of the weak N-O bond. acs.org The presence of chlorine atoms is readily identified by the characteristic isotopic pattern of the molecular ion and chlorine-containing fragment peaks (³⁵Cl/³⁷Cl ratio of approximately 3:1).

Table 4: Mass Spectrometry Data for Related Isoxazole Derivatives

| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragments (m/z) | Reference |

|---|---|---|---|---|

| 5-(Chloromethyl)-3-(4-chlorophenyl)-4,5-dihydroisoxazole | ESI | 230 [M+H]⁺ | - | bas.bg |

| 5-Chloromethyl-3-(n-butyl)isoxazole | EI | 173.64 [M]⁺ | 138, 124, 56, 41 | chem-soc.si |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive, high-resolution information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

Table 5: Crystallographic Data for a Closely Related Isoxazole Derivative

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| 3-(Chloromethyl)-5-methylisoxazole | Monoclinic | P2₁/n | Planar isoxazole ring. | sci-hub.se |

| 3-phenyl-3a,4-dihydro-3H-chromeno[4,3-c] isoxazole-3a-carbonitrile | Monoclinic | P2₁/c | Five-membered isoxazole ring adopts an envelope conformation. | derpharmachemica.com |

Computational Chemistry and Mechanistic Studies on 5 Chloro 3 Chloromethyl Isoxazole

Density Functional Theory (DFT) Calculations

DFT has proven to be a robust method for investigating the properties of isoxazole (B147169) derivatives, offering a balance between computational cost and accuracy.

Geometry Optimization and Conformational Analysis

The optimization of the molecular geometry of 5-Chloro-3-(chloromethyl)isoxazole is a fundamental step in its computational analysis. While specific studies on this exact molecule are not abundant in the literature, valuable insights can be drawn from computational studies on its structural isomer, 4-(chloromethyl)-3,5-dimethylisoxazole. worldscientific.com For such studies, the B3LYP functional with a 6-31+G(d,p) basis set is commonly employed using software like Gaussian. worldscientific.com

The process of geometry optimization seeks to find the minimum energy conformation of the molecule. For this compound, this involves determining the most stable arrangement of its atoms in three-dimensional space, including the rotational position of the chloromethyl group relative to the isoxazole ring. The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

| Parameter | Predicted Value (Angstroms/Degrees) |

| C3-C4 Bond Length | ~1.37 Å |

| C4-C5 Bond Length | ~1.42 Å |

| N-O Bond Length | ~1.41 Å |

| C3-N Bond Length | ~1.31 Å |

| C5-O Bond Length | ~1.35 Å |

| C-Cl (ring) Bond Length | ~1.73 Å |

| C-Cl (methyl) Bond Length | ~1.78 Å |

| C3-C(methyl) Bond Angle | ~120° |

| C4-C5-Cl (ring) Bond Angle | ~128° |

| Note: These are estimated values based on typical bond lengths and angles in similar isoxazole structures and may vary slightly in the actual optimized geometry of this compound. |

Conformational analysis would primarily focus on the rotation around the C3-C(methyl) bond to identify the most stable rotamer. This is crucial as the conformation can influence the molecule's reactivity and spectroscopic properties.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energies and distributions of these orbitals in this compound dictate its behavior in chemical reactions.

The HOMO represents the ability of the molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

For isoxazole derivatives, the HOMO is typically a π-orbital distributed over the isoxazole ring, while the LUMO is a π*-orbital. The presence of electron-withdrawing groups like chlorine atoms and the chloromethyl group is expected to lower the energies of both the HOMO and LUMO. The precise energy levels and electron density distribution can be calculated using DFT methods. jddtonline.infodergipark.org.tr

| Orbital | Predicted Energy (eV) | Description |

| HOMO | - | Primarily located on the isoxazole ring, indicating the region of nucleophilicity. |

| LUMO | - | Distributed across the isoxazole ring and the chloromethyl group, highlighting potential sites for nucleophilic attack. |

| HOMO-LUMO Gap | - | A measure of the molecule's excitability and chemical reactivity. |

| Note: Specific energy values require dedicated DFT calculations for this compound. |

The analysis of the FMOs is instrumental in predicting the regioselectivity of cycloaddition reactions and the susceptibility of the chloromethyl group to nucleophilic substitution.

Prediction of Spectroscopic Parameters (NMR, IR)

DFT calculations are a powerful tool for predicting the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in the identification and characterization of the compound.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is widely used to calculate the chemical shifts of ¹H and ¹³C NMR spectra. worldscientific.com By comparing the calculated shifts with experimental data, the structural assignment of the molecule can be confirmed. For this compound, the predicted chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atoms.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C3 | ~160 | - |

| C4 | ~105 | ~6.5 |

| C5 | ~155 | - |

| CH₂Cl | ~40 | ~4.7 |

| Note: These are estimated values and can be refined by specific DFT calculations. |

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the peaks observed in an IR spectrum. The calculated IR spectrum can help in identifying the functional groups present in the molecule. For this compound, characteristic vibrational modes would include the C=N and C=C stretching of the isoxazole ring, and the C-Cl stretching of both the ring and the chloromethyl group.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C=N Stretch | ~1600-1650 |

| C=C Stretch | ~1550-1600 |

| C-Cl (ring) Stretch | ~1000-1100 |

| C-Cl (methyl) Stretch | ~700-800 |

| CH₂ Bend | ~1400-1450 |

| Note: These are approximate ranges and the exact values would be obtained from DFT frequency calculations. |

Reaction Mechanism Elucidation via Quantum Chemical Methods

Quantum chemical methods are instrumental in unraveling the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, transition states can be located, and reaction pathways can be delineated.

Transition State Analysis for Cycloaddition and Substitution Reactions

Cycloaddition Reactions: The formation of the this compound ring often proceeds via a [3+2] cycloaddition reaction between a nitrile oxide and a chloro-substituted alkene. Quantum chemical calculations, such as those performed on the analogous 3-Bromo-5-(chloromethyl)isoxazole, can elucidate the transition state of this reaction. The calculations reveal that the reaction proceeds through a concerted mechanism, where the new C-C and C-O bonds are formed simultaneously, albeit asynchronously. The geometry of the transition state provides insights into the steric and electronic factors that govern the reaction rate and selectivity.

Substitution Reactions: The chloromethyl group at the 3-position is a reactive site for nucleophilic substitution reactions. Theoretical studies can model the reaction pathway of, for example, an Sₙ2 reaction with a nucleophile. mdpi.com This involves locating the transition state where the nucleophile is forming a new bond to the methylene (B1212753) carbon, and the chloride ion is breaking its bond. The energy barrier of this transition state determines the reaction rate. The calculations can also explore the possibility of other mechanisms, such as Sₙ1 or SₙAr, depending on the reaction conditions and the nature of the nucleophile.

Regioselectivity and Stereoselectivity Predictions

Quantum chemical calculations are particularly valuable for predicting the regioselectivity of cycloaddition reactions. For the formation of substituted isoxazoles, the reaction of a nitrile oxide with an unsymmetrical alkene can lead to different regioisomers. By calculating the activation energies for the different possible transition states, the preferred reaction pathway and the major product can be predicted. For instance, in the synthesis of 5-substituted isoxazoles, the regioselectivity is often governed by the electronic effects of the substituents on the reactants, which can be rationalized through FMO analysis.

In the case of substitution reactions at the chloromethyl group, if the carbon were chiral, stereoselectivity would be a key aspect to investigate. For Sₙ2 reactions, computational studies can confirm the expected inversion of stereochemistry at the reaction center by analyzing the geometry of the reactant, transition state, and product.

Molecular Electrostatic Potential (MEP) Mapping

The molecular electrostatic potential (MEP) is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). wolfram.com The MEP is calculated as the force exerted on a positive test charge (like a proton) by the molecule's nuclei and electrons, providing a guide to how the molecule will interact with charged reactants. uni-muenchen.de

In an MEP map, different colors represent different potential values. Typically, red indicates regions of most negative electrostatic potential, which are favorable sites for electrophilic attack. Blue represents the most positive potential, indicating regions susceptible to nucleophilic attack, while green denotes areas with near-zero potential. wolfram.compreprints.org

For this compound, an MEP map would reveal the influence of its heteroatoms and halogen substituents. The nitrogen and oxygen atoms of the isoxazole ring, being highly electronegative, would create a region of significant negative potential. researchgate.net This is consistent with studies on other isoxazole-containing compounds, where the isoxazole moiety is shown to introduce a considerable negative partial charge. researchgate.net The chlorine atoms, also being electronegative, would further contribute to the negative potential regions, making these areas prime targets for interactions with electrophiles. Conversely, the carbon atoms and hydrogen atoms would exhibit more positive potential. Understanding this electronic landscape is crucial for predicting the molecule's interaction with biological targets and for designing new derivatives. uni-muenchen.depreprints.org

Non-Linear Optical (NLO) Property Predictions

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is highly sought after for applications in telecommunications, data storage, and laser technology. novapublishers.com Organic molecules, particularly those with extended π-conjugation and significant intramolecular charge transfer (ICT), often exhibit strong NLO properties. nih.gov

The NLO properties of a molecule can be predicted using computational quantum chemistry methods, such as the Finite Field (FF) approach. nih.gov These calculations determine key parameters like the electric dipole moment (μ), linear polarizability (α), and first (β) and second (γ) hyperpolarizabilities, which quantify the NLO response. nih.gov Theoretical studies often employ Density Functional Theory (DFT) with specific functionals like CAM-B3LYP to evaluate these properties. nih.gov

For this compound, the presence of the isoxazole ring provides a π-system. The combination of the electron-donating character of the ring heteroatoms and the electron-withdrawing nature of the chloro and chloromethyl groups can facilitate intramolecular charge transfer (ICT), a key requirement for NLO activity. nih.gov Computational modeling would involve optimizing the molecule's geometry and then calculating its hyperpolarizabilities. The magnitude of these calculated values would provide a theoretical prediction of its potential as an NLO material. A significant separation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) densities across the molecular framework would indicate a strong ICT, which is favorable for NLO properties. nih.gov

In Silico Pharmacokinetic and Pharmacodynamic Profiling of Derivatives

In silico methods are crucial in modern drug discovery for predicting the pharmacokinetic (what the body does to a drug) and pharmacodynamic (what a drug does to the body) properties of new chemical entities, thereby reducing the time and cost of development.

Pharmacokinetic (ADME) Profiling

The absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates are critical for their success. These can be predicted using various computational models. For derivatives of this compound, researchers have employed tools like SwissADME to evaluate their drug-likeness. pensoft.netresearchgate.net

A study involving the synthesis of isoxazole-bridged silatranes from 3-substituted 5-chloromethylisoxazoles found that the resulting mono-adducts showed properties similar to drugs that adhere to Lipinski's rule of five. sci-hub.seresearchgate.net This rule suggests that a compound is more likely to be orally bioavailable if it has a molecular weight under 500 daltons, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and a logP value not greater than 5. pensoft.net Such in silico assessments help prioritize compounds with favorable pharmacokinetic profiles for further development. pensoft.net

Interactive Data Table: Key In Silico ADME Parameters for Drug Discovery

| Parameter | Description | Favorable Range/Criteria | Relevance |

|---|---|---|---|

| Molecular Weight | The mass of one mole of the substance. | < 500 g/mol | Affects absorption and distribution. |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | < 5 | Measures lipophilicity, affecting absorption and membrane permeability. |

| H-Bond Donors | Number of hydrogen atoms attached to electronegative atoms (O, N). | ≤ 5 | Influences solubility and binding. |

| H-Bond Acceptors | Number of electronegative atoms (O, N) with lone pairs. | ≤ 10 | Influences solubility and binding. |

| TPSA | Topological Polar Surface Area. | < 140 Ų | Predicts membrane permeability and absorption. |

| Bioavailability Score | A composite score based on multiple parameters to predict oral bioavailability. | High | Indicates the fraction of an administered dose that reaches systemic circulation. |

This table represents typical parameters evaluated in silico; specific values are determined for each individual compound.

Pharmacodynamic Profiling

In silico pharmacodynamic studies predict the biological activity of a compound. This is often achieved through methods like molecular docking or screening against predictive models.

Molecular docking studies have been used to investigate the potential targets of isoxazole derivatives. For instance, new isoxazole compounds have been docked into the active sites of cyclooxygenase (COX-1/2) enzymes to predict their anti-inflammatory potential. nih.gov Similarly, docking has been used to assess the binding of isoxazole-isoxazoline conjugates against microbial receptors to evaluate their potential as antimicrobial agents. researchgate.net

Furthermore, prediction programs can forecast a compound's spectrum of biological activity. The in silico PASS (Prediction of Activity Spectra for Substances) program predicted that novel isoxazole-silatrane hybrids may possess high antitumor activity. researchgate.net These predictions guide the subsequent experimental testing of the compounds against specific biological targets. researchgate.netresearchgate.net

Interactive Data Table: In Silico Pharmacodynamic Predictions for Isoxazole Derivatives

| Derivative Class | Predicted Activity | In Silico Method | Investigated Target(s) | Reference |

|---|---|---|---|---|

| Isoxazole-Silatrane Hybrids | Antitumor | PASS Program | General antitumor activity | researchgate.net |

| Dihydropyrimidinone-Isoxazoles | Anti-inflammatory | Molecular Docking | COX-1/2 Enzymes | nih.gov |

| Isoxazole-Isoxazoline Conjugates | Antimicrobial | Molecular Docking | E. coli, B. subtilis, C. albicans receptors | researchgate.net |

This table summarizes findings from various studies on different isoxazole derivatives, not specifically this compound itself.

Green Chemistry Principles in the Synthesis of 5 Chloro 3 Chloromethyl Isoxazole

Solvent-Free and Aqueous Reaction Media Utilization

A significant stride in the green synthesis of isoxazoles involves moving away from traditional volatile organic solvents towards solvent-free methods or the use of water as a reaction medium. mdpi.comresearchgate.net Water is an ideal green solvent as it is non-toxic, inexpensive, and environmentally benign. mdpi.comresearchgate.net

Solvent-free approaches, often employing techniques like ball-milling, have been developed for the synthesis of 3,5-disubstituted isoxazoles. nih.govnih.gov This mechanochemical method can produce moderate to excellent yields without the need for a solvent, simplifying work-up procedures and reducing waste. nih.govrsc.org For instance, the 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides can be efficiently carried out under solvent-free ball-milling conditions. nih.govnih.gov

Aqueous media have also proven effective for the synthesis of various isoxazole (B147169) derivatives. mdpi.comnih.govbeilstein-journals.orgd-nb.info The reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine (B1172632) hydrochloride proceeds efficiently in water without a catalyst, offering high yields and mild reaction conditions. mdpi.comnih.gov Similarly, 3,4,5-trisubstituted isoxazoles can be synthesized in a water-methanol mixture under mild basic conditions at room temperature, providing a rapid and environmentally friendly route to these compounds. beilstein-journals.orgd-nb.info The use of sustainable media like "Polarclean," a polar solvent, in combination with water has also been shown to facilitate product isolation by precipitation, thereby minimizing waste. frontiersin.org

Table 1: Comparison of Reaction Conditions for Isoxazole Synthesis

| Method | Solvent | Catalyst | Temperature | Key Advantage | Reference |

| Ball-Milling | Solvent-Free | Catalyst-Free or Cu/Al2O3 | Room Temperature | Reduced waste and energy consumption | nih.govrsc.org |

| Aqueous Synthesis | Water | Catalyst-Free | 50 °C | Environmentally benign, high yields | mdpi.comnih.gov |

| Aqueous Synthesis | Water/Methanol (B129727) | Base (DIPEA) | Room Temperature | Fast reaction, good for trisubstituted isoxazoles | beilstein-journals.orgd-nb.info |

| Sustainable Medium | Polarclean/Water | None specified | 70 °C | Minimized waste, easy product isolation | frontiersin.org |

Catalyst Development for Sustainable Isoxazole Synthesis

The development of efficient and sustainable catalysts is a cornerstone of green isoxazole synthesis, with a focus on moving away from toxic and expensive metal catalysts.

Traditional syntheses of isoxazoles often rely on metal catalysts, such as copper(I) or ruthenium(II), which can be costly, toxic, and difficult to remove from the final product, leading to significant waste. rsc.orgresearchgate.netrsc.org Consequently, there is a strong impetus to develop metal-free synthetic routes. rsc.orgresearchgate.net

Several metal-free approaches have been successfully implemented. For example, the synthesis of isoxazole derivatives has been achieved in aqueous media without any catalyst. mdpi.comnih.gov Another strategy involves the use of organocatalysts, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), under ultrasonication in water. rsc.orgnih.gov Lewis acids like aluminum trichloride (B1173362) have also been employed to promote the synthesis of isoxazoles, offering a cheaper and more environmentally friendly alternative to transition metals. nih.gov The in situ generation of nitrile oxides from aldoximes using NaCl/Oxone in water represents another effective metal-free method for producing isoxazoles. researchgate.net

To further enhance the sustainability of isoxazole synthesis, significant research has been directed towards the use of recyclable and heterogeneous catalysts. These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost.

Cellulose-Based Catalysts: Amine-functionalized cellulose (B213188) has emerged as a promising, biodegradable, and recyclable catalyst for the synthesis of isoxazol-5(4H)-one derivatives. mdpi.compreprints.orgpreprints.orgresearchgate.netresearchgate.net These reactions are often performed in water at room temperature, adhering to several green chemistry principles. preprints.orgresearchgate.net The catalyst, which can be prepared from microcrystalline cellulose, can be recovered and reused multiple times with only a slight decrease in activity. mdpi.compreprints.org Specifically, the synthesis of compounds like 3-(chloromethyl)-4-(arylmethylene)isoxazol-5(4H)-ones has been demonstrated using this methodology. mdpi.com

Table 2: Recyclability of Amine-Functionalized Cellulose Catalyst

| Cycle | Reaction Time (min) | Isolated Yield (%) | Reference |

| 1 | 25 | 95 | preprints.org |

| 2 | 50 | 85 | preprints.org |

| 3 | 65 | 80 | preprints.org |

Other Heterogeneous Catalysts: A variety of other recyclable catalysts have been developed for isoxazole synthesis:

Cu/Al2O3 nanocomposite: Used in solvent-free ball-milling synthesis, this catalyst can be easily recovered and reused for several cycles with minimal loss in yield. nih.govnih.govrsc.org

ZSM-5: This heterogeneous catalyst has been used for the solvent-free synthesis of 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones and can be recycled multiple times. tandfonline.com

Heteropolyacids: These have been shown to be effective and reusable catalysts for the synthesis of isoxazole derivatives. tandfonline.com

Magnetic Nanoparticles: Catalysts such as Fe3O4@C-SO3H derived from biomass have demonstrated high efficiency and stability, allowing for easy separation and recycling over multiple runs. oiccpress.comrsc.org

Ag/SiO2: This has been reported as a recyclable catalyst for the green synthesis of 3-methyl-4-(phenyl)methylene-isoxazole-5(4H)-ones in water at room temperature. researchgate.net

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. Strategies that maximize atom economy are crucial for minimizing waste.

Intramolecular rearrangements, such as the isomerization of 5-(2H-azirin-2-yl)oxazoles, represent an ideal example of 100% atom economy as all atoms from the starting material are incorporated into the product. mdpi.com One-pot, multi-component reactions are another effective strategy for improving atom economy and reducing waste, as they combine several synthetic steps without isolating intermediates. The synthesis of isoxazol-5(4H)-ones from aldehydes, hydroxylamine hydrochloride, and β-ketoesters is a prime example of such a process. mdpi.comtandfonline.comniscpr.res.in

The use of recyclable catalysts and green solvents like water directly contributes to waste minimization by eliminating the need for large quantities of organic solvents and reducing catalyst-related waste. frontiersin.orgmdpi.comresearchgate.net For instance, using a recyclable Cu/Al2O3 catalyst in a solvent-free reaction significantly reduces waste compared to solution-based methods. nih.gov

Energy Efficiency in Reaction Design

Improving energy efficiency in chemical synthesis is another key aspect of green chemistry. This can be achieved by conducting reactions at ambient temperature and pressure or by using alternative energy sources like microwave irradiation or ultrasonication.

Many of the green synthetic routes to isoxazoles are designed to be energy-efficient. For example, the synthesis of 3,4,5-trisubstituted isoxazoles in water proceeds rapidly at room temperature. beilstein-journals.orgd-nb.info Similarly, the use of amine-functionalized cellulose as a catalyst allows for the synthesis of isoxazol-5(4H)-ones at room temperature. mdpi.compreprints.org

Microwave-assisted synthesis has been shown to be an efficient, solvent-free method for preparing 3,4-disubstituted isoxazole-5(4H)-ones, significantly reducing reaction times compared to conventional heating. bohrium.com Ultrasonication is another energy-efficient technique that has been applied to the synthesis of isoxazole derivatives in water. rsc.orgnih.gov Mechanochemical methods, such as ball-milling, are also recognized for their lower energy consumption compared to traditional solution-based techniques. nih.gov

Future Research Directions and Unexplored Avenues for 5 Chloro 3 Chloromethyl Isoxazole

Development of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of 5-chloro-3-(chloromethyl)isoxazole and its derivatives is a critical area for advancement. Current methods, while effective, often present opportunities for improvement in terms of yield, reaction conditions, and environmental impact. Future research should prioritize the development of more efficient and sustainable synthetic strategies.

One promising approach involves the one-pot synthesis from readily available starting materials like aldoximes and 2,3-dichloro-1-propene (B165496). researchgate.net This method has been shown to be effective for both aromatic and aliphatic aldehydes, offering good yields and mild reaction conditions. researchgate.net Further optimization could focus on catalyst systems, solvent selection, and reaction times to enhance efficiency. The use of ultrasonic irradiation is another green chemistry approach that has shown promise in accelerating reaction rates and improving yields in the synthesis of isoxazole (B147169) derivatives. preprints.org Exploring ultrasound-assisted synthesis for this compound could lead to significantly shorter reaction times and reduced energy consumption. preprints.org

Additionally, metal-free synthesis protocols are gaining traction due to their reduced cost and environmental footprint. Research into novel metal-free catalytic systems for the 1,3-dipolar cycloaddition reaction, a key step in isoxazole synthesis, could provide more sustainable alternatives to traditional metal-catalyzed methods. The development of multi-component reactions also presents an avenue for improving synthetic efficiency by combining several steps into a single operation, thereby reducing waste and simplifying purification processes. preprints.org

Table 1: Comparison of Synthetic Methodologies for Isoxazole Derivatives

| Methodology | Advantages | Areas for Future Research |

| One-Pot Synthesis | Good yields, mild conditions, readily available starting materials. researchgate.net | Catalyst optimization, solvent screening, reaction time reduction. |

| Ultrasonic Irradiation | Accelerated reaction rates, improved yields, reduced energy consumption. preprints.org | Application to this compound synthesis, optimization of sonication parameters. |

| Metal-Free Synthesis | Reduced cost, lower environmental impact. | Development of novel metal-free catalysts for 1,3-dipolar cycloaddition. |

| Multi-Component Reactions | Increased efficiency, reduced waste, simplified purification. preprints.org | Design of new multi-component strategies for substituted isoxazoles. |

Exploration of Unconventional Reactivity Profiles

The chloromethyl group at the 3-position and the chloro group at the 5-position of the isoxazole ring impart distinct reactivity to this compound, making it a versatile intermediate for further chemical transformations. While nucleophilic substitution reactions at the chloromethyl group are well-established, future research could uncover unconventional reactivity patterns.

Investigating the compound's behavior under various reaction conditions, such as with strong bases, organometallic reagents, or under photochemical activation, could lead to the discovery of novel transformations. For instance, the isoxazole ring itself can undergo ring-opening reactions under specific reductive or basic conditions, providing access to other heterocyclic systems or functionalized open-chain compounds. Exploring these transformations could significantly expand the synthetic utility of this compound.

Furthermore, the interplay between the two chloro-substituents and their influence on the regioselectivity of reactions is an area ripe for exploration. A deeper understanding of how these groups direct incoming reagents could enable the development of highly selective synthetic methods for producing complex molecules. The reactivity of the isoxazole ring as a diene or dienophile in cycloaddition reactions is another underexplored area that could lead to the synthesis of novel fused heterocyclic systems.

Design of Next-Generation Isoxazole-Based Materials

The isoxazole scaffold is a privileged structure in medicinal chemistry and materials science due to its unique electronic properties and ability to participate in hydrogen bonding. preprints.orgresearchgate.netpensoft.net Leveraging this compound as a building block, future research can focus on the design and synthesis of next-generation materials with tailored properties.

In the realm of medicinal chemistry, this compound can serve as a precursor for the synthesis of novel bioactive molecules. The chloromethyl group provides a convenient handle for introducing various functional groups and pharmacophores through nucleophilic substitution, allowing for the creation of libraries of isoxazole derivatives for biological screening. researchgate.netresearchgate.net The development of isoxazole-containing conjugates with other bioactive molecules, such as amino acids or natural products, is a promising strategy for creating hybrid compounds with enhanced or synergistic activities. researchgate.netresearchgate.net

Beyond pharmaceuticals, isoxazole derivatives have applications in materials science as components of liquid crystals, dyes, and semiconductors. researchgate.net The rigid, planar structure of the isoxazole ring, combined with the potential for introducing diverse substituents via the chloromethyl group, makes this compound an attractive starting point for designing novel organic materials with specific optical or electronic properties. For example, the synthesis of isoxazole-based polymers or dendrimers could lead to new materials for applications in organic electronics or photonics.

Advanced Computational Modeling for Predictive Chemistry